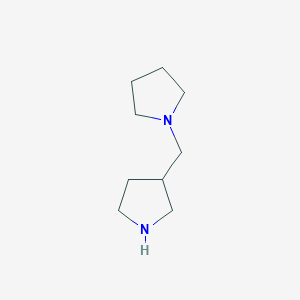

3-(Pyrrolidin-1-ylmethyl)pyrrolidine

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

1-(pyrrolidin-3-ylmethyl)pyrrolidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2/c1-2-6-11(5-1)8-9-3-4-10-7-9/h9-10H,1-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZFGWNNSHNOGPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2CCNC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 3 Pyrrolidin 1 Ylmethyl Pyrrolidine

Retrosynthetic Analysis and Key Disconnection Strategies for the Compound

A logical retrosynthetic analysis of 3-(Pyrrolidin-1-ylmethyl)pyrrolidine reveals several key disconnection points that inform potential synthetic strategies. The most apparent disconnection is at the C-N bond connecting the two pyrrolidine (B122466) rings. This leads to two primary synthons: a pyrrolidine ring bearing an electrophilic methylene (B1212753) group at the 3-position and a nucleophilic pyrrolidine.

Alternatively, disconnection of the C-C bond between the pyrrolidine ring and the methylene bridge suggests a strategy involving the coupling of a 3-lithiated or Grignard-type pyrrolidine derivative with an N-pyrrolidinyl methyl halide or a similar electrophile.

A more convergent approach involves disconnecting the molecule into simpler, acyclic precursors. This could entail breaking down both pyrrolidine rings simultaneously, leading to precursors that can be cyclized in a sequential or one-pot manner. This approach is often employed in multi-component reaction strategies.

Direct Synthetic Approaches to the Core Structure

Several direct synthetic methodologies can be employed to construct the this compound scaffold, each with its own advantages in terms of efficiency and substrate scope.

Reductive Amination Methodologies

Reductive amination is a powerful and widely used method for the formation of C-N bonds and is a viable strategy for the synthesis of this compound. This approach typically involves the reaction of a pyrrolidine derivative containing a carbonyl group with a primary or secondary amine in the presence of a reducing agent.

A plausible route involves the reductive amination of pyrrolidine-3-carbaldehyde with pyrrolidine. The reaction proceeds through the initial formation of an iminium ion intermediate, which is then reduced in situ to yield the target tertiary amine. A variety of reducing agents can be employed for this transformation, with sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) being common choices due to their selectivity and mild reaction conditions. nih.govmdpi.comresearchgate.net

| Reactant 1 | Reactant 2 | Reducing Agent | Product |

| Pyrrolidine-3-carbaldehyde | Pyrrolidine | NaBH(OAc)₃ | This compound |

| Pyrrolidine-3-one | Pyrrolidine | NaBH₃CN | 3-(Pyrrolidin-1-yl)pyrrolidine |

This methodology offers a straightforward and efficient route to the desired compound from readily available starting materials.

Cyclization Reactions for Pyrrolidine Ring Formation

The construction of the pyrrolidine rings themselves can be achieved through various cyclization reactions. Intramolecular cyclization of suitably functionalized acyclic precursors is a common strategy. For instance, a 1,4-dihaloalkane can react with a primary amine to form a pyrrolidine ring.

In the context of this compound, a strategy could involve the synthesis of a precursor containing one pre-formed pyrrolidine ring and an acyclic chain that can be cyclized to form the second ring. For example, the intramolecular reductive amination of a γ-amino ketone or aldehyde can lead to the formation of a pyrrolidine ring.

Multi-component Reaction (MCR) Pathways for Pyrrolidine Derivatives

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer a highly efficient approach to complex molecules. While a specific MCR for the direct synthesis of this compound is not prominently described, general MCRs for the synthesis of substituted pyrrolidines can be envisioned.

One such approach could involve a [3+2] cycloaddition reaction. Azomethine ylides, generated in situ from the condensation of an α-amino acid or its ester with an aldehyde or ketone, can undergo a 1,3-dipolar cycloaddition with an alkene to afford highly substituted pyrrolidines. researchgate.net A hypothetical MCR could involve the reaction of proline, an aldehyde, and a dipolarophile containing a pyrrolidinomethyl group to construct the target molecule in a convergent manner.

Asymmetric and Stereoselective Synthesis of Enantiopure this compound

The synthesis of enantiomerically pure this compound is of significant interest, as the stereochemistry of such molecules can have a profound impact on their biological activity. Asymmetric and stereoselective synthetic methods aim to control the formation of chiral centers during the reaction.

Application of Chiral Catalysts and Auxiliaries in Pyrrolidine Synthesis

The use of chiral catalysts is a cornerstone of asymmetric synthesis. In the context of pyrrolidine synthesis, chiral catalysts can be employed in various reactions, including reductive aminations and cycloadditions, to induce enantioselectivity.

For instance, in a reductive amination approach, a chiral Brønsted acid or a chiral transition metal complex can be used to catalyze the formation of a chiral iminium ion, which is then reduced stereoselectively.

In [3+2] cycloaddition reactions, the use of chiral metal catalysts, such as those based on copper, silver, or zinc, in combination with chiral ligands, can effectively control the stereochemical outcome of the reaction between an azomethine ylide and a dipolarophile. mdpi.com This allows for the synthesis of highly enantioenriched pyrrolidine derivatives.

Diastereoselective Approaches to Pyrrolidine Stereocenters

The synthesis of specific stereoisomers of substituted pyrrolidines, such as the chiral centers potentially present in this compound, requires precise control over the formation of new stereocenters. Diastereoselective strategies are crucial for creating the desired molecular architecture with high purity. Several powerful methodologies have been developed for the stereocontrolled synthesis of the pyrrolidine ring. mdpi.com

One of the most effective methods for constructing the pyrrolidine scaffold is the [3+2] dipolar cycloaddition of azomethine ylides with alkenes. nih.gov This reaction is highly atom-economic and can generate up to four new stereogenic centers in a single step. nih.govacs.org The diastereoselectivity of this process can be influenced by various factors. For instance, the use of a silver carbonate (Ag₂CO₃) catalyst in the reaction between N-tert-butanesulfinylazadienes and azomethine ylides has been shown to produce densely substituted pyrrolidines with high regio- and diastereoselectivity. acs.orgchemistryviews.org Similarly, iridium-catalyzed reductive generation of azomethine ylides from amides and lactams also provides access to complex pyrrolidine structures with high diastereoselectivity under mild conditions. nih.govacs.org

Another prominent strategy involves the catalytic hydrogenation of highly substituted pyrrole systems. acs.orgnih.gov This method can create functionalized pyrrolidines with excellent diastereoselectivity by forming up to four new stereocenters. acs.org The reaction is believed to proceed in a two-step sequence where the initial reduction of a substituent directs the subsequent hydrogenation of the pyrrole ring from one face of the molecule. acs.orgnih.gov

Chiral precursors, particularly derivatives of the naturally occurring amino acid proline, serve as a foundational approach for introducing stereochemistry. mdpi.comnih.gov Syntheses starting from compounds like proline or 4-hydroxyproline inherently bring a chiral center into the molecule, which can then direct the stereochemistry of subsequent reactions. mdpi.com Furthermore, asymmetric intramolecular aza-Michael cyclization, catalyzed by chiral phosphoric acids, represents an alternative route to enantioenriched pyrrolidines. whiterose.ac.uk The development of organocatalysis, particularly using proline and its derivatives, has also provided a powerful tool for promoting various asymmetric transformations that are key steps in the synthesis of chiral pyrrolidines. mdpi.comnih.gov

These methodologies provide a robust toolkit for chemists to control the stereochemical outcome during the synthesis of complex pyrrolidine-containing molecules.

Optimization of Reaction Conditions and Yield for Synthetic Routes

The efficiency of any synthetic route is critically dependent on the optimization of reaction conditions to maximize yield and minimize impurities. For the synthesis of pyrrolidine scaffolds, key parameters such as solvent, catalyst, temperature, and reaction time must be systematically investigated.

The choice of solvent can dramatically influence reaction outcomes. For instance, in the three-component synthesis of spirocyclic pyrrolidines, a study of various solvents including ethanol, methanol, acetonitrile, and toluene revealed that methanol provided a superior yield of 95% when the reaction was refluxed for two hours. rsc.orgresearchgate.net

Catalyst selection and loading are also paramount. An efficient synthesis of N-heterocycles can be achieved through N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex. organic-chemistry.org In other cases, the choice of catalyst can even determine the diastereoselectivity of the product; for example, using DABCO as a catalyst can favor one diastereomer, while switching to a base like Cs₂CO₃ can favor another. tandfonline.com The easy recovery and reuse of heterogeneous catalysts, such as L-proline functionalized manganese ferrite nanorods, is another important consideration for optimizing a synthetic process. rsc.org

Temperature and reaction time are interdependent variables that require careful balancing. A study on the synthesis of 2-pyrrolidinone derivatives found that the optimal conditions were a temperature of 170 °C for 15 hours, which resulted in an excellent yield. researchgate.net Shorter or longer times, or different temperatures, led to lower conversions or the formation of side products. researchgate.net The use of microwave irradiation can often dramatically reduce reaction times from hours to minutes while improving yields. tandfonline.com

The following table illustrates a representative optimization process for a model reaction involving the synthesis of a spirooxindole pyrrolidine derivative.

| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | None | EtOH | 100 | 5 | <40 |

| 2 | MCCFe₂O₄@L-proline | MeOH | Reflux | 2 | 95 |

| 3 | MCCFe₂O₄@L-proline | EtOH | Reflux | 3 | 91 |

| 4 | MCCFe₂O₄@L-proline | CH₃CN | Reflux | 4 | 85 |

| 5 | MCCFe₂O₄@L-proline | Toluene | Reflux | 5 | 82 |

| 6 | MCCFe₂O₄@L-proline | H₂O | Reflux | 5 | 78 |

Data adapted from studies on the synthesis of spirooxindole pyrrolidine derivatives to demonstrate the principles of reaction optimization. rsc.orgresearchgate.net

Green Chemistry Principles in the Synthesis of Pyrrolidine Scaffolds

The application of green chemistry principles to the synthesis of N-heterocycles, including pyrrolidine scaffolds, aims to reduce the environmental impact of chemical manufacturing. nih.gov This involves developing more sustainable methodologies through the use of environmentally benign solvents, efficient catalytic systems, and processes with high atom economy. acs.org

Sustainable Solvents and Reaction Conditions A major focus of green chemistry is the replacement of volatile organic compounds (VOCs) with safer alternatives. researchgate.net Water, polyethylene glycol (PEG), and supercritical CO₂ have been successfully used as reaction media for the synthesis of nitrogen-containing heterocycles. acs.org For instance, a one-pot, three-component reaction to prepare tetrahydroimidazo[1,2-a]pyridines was achieved under aqueous conditions. researchgate.net Solvent-free, or "neat," conditions represent an ideal scenario, and biocatalyst-mediated reactions, such as the synthesis of 1,5-benzodiazepines using thiamine hydrochloride, can often be performed without any solvent. mdpi.com

Efficient and Recyclable Catalysts The development of reusable catalysts is a cornerstone of sustainable synthesis. Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture and reused, minimizing waste. mdpi.com Graphene oxide-based catalysts have been developed for the synthesis of triazines and can be reused for multiple runs without a significant loss of activity. nih.gov Transition metal-catalyzed acceptorless dehydrogenative coupling (ADC) offers an environmentally benign route to N-heterocycles using alcohols, producing only water and hydrogen as byproducts. rsc.org

Atom Economy and Process Intensification To maximize resource efficiency, synthetic strategies are designed to incorporate the maximum number of reactant atoms into the final product. Multicomponent reactions (MCRs) are exemplary in this regard, as they combine three or more reactants in a single step to form a complex product, reducing waste and simplifying procedures. tandfonline.com The synthesis of substituted 3-pyrroline-2-ones via an MCR using citric acid as a green additive in ethanol is one such example. The use of alternative energy sources like ultrasound and microwave irradiation can also contribute to greener processes by accelerating reactions, which often leads to higher yields and reduced energy consumption. tandfonline.commdpi.com

Renewable Feedstocks A highly sustainable approach involves the use of starting materials derived from renewable biological sources. A notable example is the direct synthesis of 5-methylpyrrolidone derivatives from biosourced levulinic acid. rsc.org This reaction proceeds with high selectivity in the absence of any catalyst or solvent, boasting a very low E-factor (a measure of waste produced) of just 0.2. rsc.org

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the cornerstone for determining the precise structure of 3-(Pyrrolidin-1-ylmethyl)pyrrolidine in solution. A combination of one- and two-dimensional experiments allows for the unambiguous assignment of all proton and carbon signals.

One- and Two-Dimensional NMR Methodologies (e.g., ¹H, ¹³C, COSY, HSQC, HMBC)

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the two pyrrolidine (B122466) rings and the methylene (B1212753) linker. Due to the molecule's asymmetry, protons on each ring are chemically non-equivalent, leading to a complex series of multiplets. The ¹³C NMR spectrum would similarly display unique resonances for each of the nine carbon atoms.

Two-dimensional NMR techniques are crucial for assembling the molecular structure. science.govyoutube.comsdsu.eduemerypharma.com

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks within each pyrrolidine ring and helps to trace the connectivity of adjacent methylene groups. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal with the signal of the carbon atom to which it is directly attached, allowing for the definitive assignment of carbon resonances based on their corresponding proton shifts. youtube.comsdsu.edu

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| Methylene Bridge (-CH₂-) | ~2.5 - 2.7 | ~55 - 60 | C2, C5 (Ring A); C3 (Ring B) |

| Ring A: C2, C5 (-NCH₂-) | ~2.4 - 2.8 | ~50 - 55 | Methylene Bridge C |

| Ring A: C3, C4 (-CH₂-) | ~1.6 - 1.9 | ~22 - 26 | C2, C5 (Ring A) |

| Ring B: C2, C5 (-NCH₂-) | ~2.4 - 2.8 | ~50 - 55 | C3, C4 (Ring B) |

| Ring B: C3 (-CH-) | ~2.2 - 2.6 | ~35 - 40 | Methylene Bridge C; C2, C4, C5 (Ring B) |

| Ring B: C4 (-CH₂-) | ~1.5 - 2.1 | ~30 - 35 | C2, C3, C5 (Ring B) |

| NH (Pyrrolidine B) | Broad, ~1.5 - 3.0 | - | C2, C3, C5 (Ring B) |

Note: These are estimated chemical shift ranges based on typical values for N-alkylpyrrolidines and may vary depending on the solvent and other experimental conditions.

Dynamic NMR for Conformational Analysis

The five-membered pyrrolidine rings are not planar and undergo rapid conformational changes at room temperature, a process known as pseudorotation. nih.gov This typically results in averaged signals in the NMR spectra. Furthermore, the nitrogen atoms can undergo pyramidal inversion.

Dynamic NMR studies, which involve recording spectra at various temperatures, can provide insight into these conformational processes. nih.govnih.gov As the temperature is lowered, the rate of ring puckering and nitrogen inversion slows down. If the energy barrier to these processes is high enough, this can lead to the decoalescence of signals in the NMR spectrum, where formerly sharp peaks broaden and split into multiple distinct signals corresponding to the individual "frozen" conformers. nih.gov Analysis of these temperature-dependent spectral changes allows for the calculation of the activation energy barriers for these conformational interchanges, providing a deeper understanding of the molecule's flexibility and dynamic behavior in solution.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Studies

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of this compound and for confirming its structure through the analysis of its fragmentation patterns. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), which can be used to determine its elemental formula. nih.govnih.goviaph.es For this compound (molecular formula C₉H₁₈N₂), the expected exact mass of the protonated molecular ion [M+H]⁺ would be precisely measured. This experimental value would then be compared to the calculated theoretical mass. A match within a few parts per million (ppm) provides strong evidence for the assigned molecular formula, distinguishing it from other potential formulas with the same nominal mass.

Table 2: HRMS Data for this compound

| Ion | Molecular Formula | Calculated Exact Mass (m/z) |

| [M+H]⁺ | C₉H₁₉N₂⁺ | 155.15428 |

| [M+Na]⁺ | C₉H₁₈N₂Na⁺ | 177.13622 |

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation and Fragmentation Pathways

Tandem mass spectrometry (MS/MS) is used to investigate the fragmentation of a selected precursor ion, in this case, the protonated molecule [M+H]⁺. The precursor ion is isolated and then subjected to collision-induced dissociation (CID), causing it to break apart into smaller product ions. wikipedia.org The resulting fragmentation pattern is characteristic of the molecule's structure.

For this compound, the fragmentation is expected to be dominated by cleavages at the weakest bonds, particularly the C-N and C-C bonds adjacent to the nitrogen atoms (α-cleavage). miamioh.edulibretexts.org Key fragmentation pathways would likely involve:

Loss of a pyrrolidine ring.

Cleavage of the methylene bridge.

Ring-opening reactions of the pyrrolidinyl cations.

Analysis of these fragmentation pathways provides robust confirmation of the proposed structure, showing how the different parts of the molecule are connected. wvu.eduniu.edu

Table 3: Predicted MS/MS Fragmentation of [M+H]⁺ for this compound

| Precursor Ion (m/z) | Proposed Fragment (m/z) | Neutral Loss | Proposed Fragment Structure |

| 155.15 | 84.08 | C₄H₇N (Pyrrolen) | Pyrrolidinylmethyl cation |

| 155.15 | 71.07 | C₅H₁₀N (Methylpyrrolidine) | Protonated pyrrolidine |

| 84.08 | 56.05 | C₂H₄ (Ethene) | Fragment from ring opening of the pyrrolidinylmethyl cation |

X-ray Diffraction (XRD) for Solid-State Molecular Geometry and Crystal Structure

While NMR and MS provide data on molecules in the solution and gas phases, respectively, X-ray diffraction (XRD) on a single crystal provides the definitive structure in the solid state. mdpi.comresearchgate.net If a suitable crystal of this compound, or a salt thereof, can be obtained, XRD analysis reveals the precise three-dimensional arrangement of atoms. mdpi.com

This technique yields accurate measurements of bond lengths, bond angles, and torsional angles. It would unambiguously determine the conformation of the two pyrrolidine rings (e.g., envelope or twisted conformations) and their relative orientation in the crystal lattice. mdpi.comresearchgate.net Furthermore, XRD analysis elucidates the packing of molecules within the crystal and identifies any significant intermolecular interactions, such as hydrogen bonds, that stabilize the crystal structure.

Table 4: Illustrative Crystallographic Data for a Pyrrolidine Derivative

| Parameter | Example Value |

| Crystal system | Monoclinic |

| Space group | P2₁/n |

| a (Å) | 6.0430 |

| b (Å) | 8.0805 |

| c (Å) | 11.1700 |

| β (°) | 97.475 |

| Volume (ų) | 540.80 |

| Z (molecules/cell) | 2 |

Note: Data is illustrative and based on a similar compound, 1,2-di(pyrrolidin-1-yl)ethane, for demonstrative purposes. mdpi.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) Spectroscopy: Infrared spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by absorptions corresponding to its aliphatic amine structure. Key expected vibrational modes are detailed in the table below. The most notable feature would be the absence of an N-H stretching band (typically found around 3300-3500 cm⁻¹), which confirms the tertiary nature of both nitrogen atoms. researchgate.net

Interactive Table: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |

| 2960 - 2850 | C-H Stretch | Aliphatic (CH₂, CH) | Strong |

| ~1460 | C-H Bend (Scissoring) | CH₂ | Medium |

| 1250 - 1020 | C-N Stretch | Tertiary Aliphatic Amine | Medium-Weak |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of light resulting from electronic transitions within a molecule. For a molecule to absorb light in the UV-Vis range (200-800 nm), it typically needs to contain π-electrons or atoms with non-bonding orbitals that can undergo n→π* or π→π* transitions.

As a saturated aliphatic diamine, this compound lacks any chromophores. acs.org Its electronic structure only allows for high-energy n→σ* and σ→σ* transitions. These transitions occur at wavelengths below 200 nm, which is outside the range of standard UV-Vis spectrophotometers. nih.gov This lack of absorbance in the near-UV region confirms why specialized detection methods are required for its analysis by HPLC.

Computational Chemistry and Theoretical Investigations of 3 Pyrrolidin 1 Ylmethyl Pyrrolidine

Density Functional Theory (DFT) Studies of Molecular Geometry, Conformation, and Electronic Structure

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of many-body systems. researchgate.neteurjchem.com It is widely applied to predict molecular geometries, conformational energies, and electronic properties such as orbital energies. For 3-(Pyrrolidin-1-ylmethyl)pyrrolidine, DFT calculations are essential for understanding its fundamental structural and electronic nature.

The structure of this compound is characterized by significant conformational flexibility. This arises from the non-planar nature of the two pyrrolidine (B122466) rings and the rotational freedom around the single bonds of the methylene (B1212753) linker. The five-membered pyrrolidine ring is known for its "pseudorotation," a phenomenon where it continuously flexes between various envelope and twist conformations without a large energy penalty. researchgate.netnih.gov

Computational exploration of the conformational landscape involves systematically rotating the key dihedral angles and performing geometry optimizations for each starting structure. The goal is to locate all stable conformers (local minima on the potential energy surface) and calculate their relative energies. This analysis reveals the most likely shapes the molecule will adopt under given conditions.

Table 1: Illustrative Relative Energies of Hypothetical Conformers of this compound

| Conformer ID | Description of Geometry | Relative Energy (kJ/mol) | Population (%) at 298 K |

| Conf-1 | Extended, anti-periplanar arrangement of rings | 0.00 | 45.2 |

| Conf-2 | Gauche arrangement, potential for intramolecular H-bonding | 1.50 | 27.0 |

| Conf-3 | Folded, syn-periplanar arrangement of rings | 4.25 | 10.5 |

| Conf-4 | Extended, with one ring in a high-energy envelope | 6.80 | 4.1 |

| Conf-5 | Twisted arrangement of the central linker | 2.75 | 13.2 |

Note: The data in this table is illustrative and represents typical results from a DFT conformational analysis. It is not derived from a specific published study on this exact molecule.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of molecules by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comwikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). youtube.commalayajournal.org

For this compound, the HOMO is expected to be localized primarily on the lone pair electrons of the two nitrogen atoms. The energy of the HOMO is indicative of the molecule's nucleophilicity or basicity. The LUMO, conversely, is likely distributed across the anti-bonding orbitals of the C-H and C-N bonds. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability; a larger gap suggests higher kinetic stability and lower chemical reactivity. mdpi.comacadpubl.eu

Table 2: Hypothetical Frontier Molecular Orbital Properties from DFT Calculations

| Parameter | Energy (eV) | Implication for Reactivity |

| HOMO Energy | -6.50 | High energy indicates strong nucleophilic/basic character. |

| LUMO Energy | +1.25 | Positive energy suggests low electrophilicity. |

| HOMO-LUMO Gap | 7.75 | A large gap suggests high kinetic stability. |

Note: The data in this table is hypothetical, intended to illustrate the output of an FMO analysis. It is not based on published experimental or computational results for this specific compound.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Solvent Effects

While DFT calculations provide static pictures of stable conformers, Molecular Dynamics (MD) simulations offer a way to study the time-dependent behavior of a molecule. mdpi.com MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion. nih.gov For this compound, MD simulations can reveal the dynamics of ring puckering, rotations around the linker, and transitions between different stable conformations. researchgate.netarabjchem.org

Furthermore, MD simulations are exceptionally useful for studying the influence of the environment, such as a solvent. By explicitly including solvent molecules (e.g., water) in the simulation box, one can observe how solvent interactions affect the conformational preferences of the molecule. These simulations can provide detailed information on the formation and lifetime of hydrogen bonds between the amine nitrogens and solvent molecules, which is crucial for understanding its properties in solution.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods, particularly DFT, can accurately predict various spectroscopic parameters. These predictions are valuable for interpreting experimental spectra and confirming molecular structures.

NMR Chemical Shifts: Calculations can predict the ¹H and ¹³C NMR chemical shifts. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of the molecule, theoretical shifts can be obtained. Comparing these predicted shifts with experimental data serves as a powerful method for structural verification. researchgate.net

Vibrational Frequencies: The calculation of vibrational frequencies corresponds to the peaks observed in Infrared (IR) and Raman spectroscopy. This analysis not only helps in assigning experimental peaks to specific molecular motions (e.g., N-H bends, C-H stretches) but also confirms that the optimized geometry corresponds to a true energy minimum (i.e., no imaginary frequencies).

Table 3: Illustrative Comparison of Predicted vs. Experimental ¹³C NMR Chemical Shifts

| Carbon Atom Position | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| Pyrrolidine C2 | 55.8 | 55.2 |

| Pyrrolidine C3 | 28.5 | 28.1 |

| Methylene Linker (-CH₂-) | 60.2 | 59.7 |

| Pyrrolidin-3-yl C3 | 35.1 | 34.6 |

Note: This table presents hypothetical data to demonstrate the typical correlation between DFT-predicted and experimentally measured NMR chemical shifts.

Reaction Mechanism Elucidation and Transition State Characterization via Computational Methods

Computational chemistry is a key tool for elucidating reaction mechanisms. zenodo.org It allows for the mapping of the entire potential energy surface of a reaction, from reactants to products, including high-energy transition states and intermediates. nih.govresearchgate.net For a molecule like this compound, which can act as a bidentate ligand or a base, computational methods can be used to:

Model Coordination: Investigate the mechanism of its coordination to metal centers, determining the preferred binding modes and the energetics of complex formation.

Characterize Transition States: Locate the exact geometry of transition states for reactions in which it participates, such as proton transfer or nucleophilic substitution.

Calculate Activation Energies: Determine the energy barrier (activation energy) for a reaction, which provides a quantitative measure of the reaction rate. rsc.org

By calculating the energies of all species along a proposed reaction pathway, chemists can determine the most favorable mechanism and understand the factors that control the reaction's outcome.

Quantitative Structure-Property Relationship (QSPR) Modeling from Theoretical Descriptors

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to correlate the structural features of molecules with their physical, chemical, or biological properties. researchgate.net This is achieved by developing mathematical models that relate calculated molecular descriptors to an observed property.

For this compound and a series of related amines, theoretical descriptors can be calculated using quantum chemical methods. These descriptors include:

Constitutional: Molecular weight, atom counts.

Topological: Connectivity indices.

Geometric: Molecular surface area, volume. nih.gov

Quantum-Chemical: Dipole moment, HOMO/LUMO energies, electrostatic potential values.

A QSPR model could be developed to predict properties like boiling point, solubility, or chromatographic retention times. Such models are valuable in materials science and medicinal chemistry for screening new compounds and designing molecules with desired properties, reducing the need for extensive experimental synthesis and testing. nih.govresearchgate.net

Chemical Reactivity and Derivatization Strategies of 3 Pyrrolidin 1 Ylmethyl Pyrrolidine

Functional Group Interconversions and Modifications on the Pyrrolidine (B122466) Rings

The pyrrolidine rings in 3-(Pyrrolidin-1-ylmethyl)pyrrolidine are saturated heterocyclic structures that can be modified through various synthetic methodologies. These modifications can introduce a wide range of functional groups, leading to derivatives with altered physicochemical properties and biological activities.

One common strategy for modifying the pyrrolidine scaffold is through N-functionalization of the secondary amine. This can be achieved through reactions such as acylation, alkylation, and arylation. For instance, the reaction with acyl chlorides or anhydrides can introduce amide functionalities, while treatment with alkyl halides can lead to the corresponding N-alkylated derivatives.

Another approach involves the functionalization of the carbon backbone of the pyrrolidine rings. This can be accomplished through methods like α-lithiation followed by reaction with an electrophile, or through transition metal-catalyzed C-H activation. These strategies allow for the introduction of substituents at various positions on the pyrrolidine rings, further expanding the chemical space of accessible derivatives.

The table below summarizes some of the key functional group interconversions and modifications that can be applied to the pyrrolidine rings of this compound.

| Reaction Type | Reagents and Conditions | Resulting Functional Group | Potential Applications |

| N-Acylation | Acyl chloride, base | Amide | Modulation of basicity, introduction of new binding motifs |

| N-Alkylation | Alkyl halide, base | Tertiary amine | Alteration of steric and electronic properties |

| N-Arylation | Aryl halide, palladium catalyst | N-Aryl pyrrolidine | Introduction of aromatic systems for π-π interactions |

| C-H Functionalization | Metal catalyst, directing group | C-Substituted pyrrolidine | Site-selective introduction of functional groups |

These derivatization strategies provide a powerful toolkit for medicinal chemists to fine-tune the properties of this compound and its analogues for various applications.

Reactions at the Methylene (B1212753) Linker and Potential for New Linkages

The methylene bridge connecting the two pyrrolidine rings is another potential site for chemical modification. While reactions at this position can be more challenging due to the relative inertness of the C-H bonds, several strategies can be envisioned for its functionalization.

One possibility involves radical-based reactions, where a hydrogen atom on the methylene linker is abstracted to form a carbon-centered radical. This radical can then be trapped by a variety of radical acceptors to introduce new functional groups. Another approach could involve transition metal-catalyzed C-H activation, similar to the strategies used for functionalizing the pyrrolidine rings.

Furthermore, the methylene linker could potentially be replaced with other linking moieties to generate analogues with different spatial arrangements and properties. This could be achieved through a multi-step synthetic sequence involving cleavage of the C-N bonds followed by the introduction of a new linker. For example, bis(indolyl)methanes have seen functionalization on their methylene bridge, suggesting that similar strategies could be applied to bis-pyrrolidine structures. clockss.org

The development of new linkages between the two pyrrolidine rings could lead to the discovery of novel compounds with unique three-dimensional shapes and biological activities. The table below outlines some potential strategies for modifying the methylene linker.

| Strategy | Potential Reagents and Conditions | Outcome | Significance |

| Radical Functionalization | Radical initiator, trapping agent | Introduction of new substituents at the methylene bridge | Access to novel derivatives with modified properties |

| C-H Activation | Transition metal catalyst | Site-selective functionalization of the methylene linker | Precise control over the derivatization process |

| Linker Replacement | Multi-step synthesis | Generation of analogues with different linkers | Exploration of new chemical space and conformational diversity |

Further research in this area could unlock the full potential of the methylene linker as a modifiable handle for the design of new this compound-based compounds.

Nucleophilic and Electrophilic Reactivity of the Amine Centers

The two nitrogen atoms in this compound exhibit distinct reactivity profiles due to their different substitution patterns. The secondary amine in one of the pyrrolidine rings is nucleophilic and can readily react with a variety of electrophiles. This reactivity is characteristic of dialkyl amines and is a key feature of the pyrrolidine scaffold. clockss.org

In contrast, the tertiary amine, where the nitrogen atom is connected to three carbon atoms, is less nucleophilic due to steric hindrance. However, it can still act as a base and can be protonated or quaternized with strong electrophiles. The basicity of the pyrrolidine nitrogen is a significant factor in its chemical behavior and its interactions with biological targets. nih.gov

The nucleophilic nature of the secondary amine allows for a wide range of derivatization reactions, including:

Michael additions: The secondary amine can act as a nucleophile in conjugate additions to α,β-unsaturated carbonyl compounds.

Mannich reactions: It can participate in Mannich reactions with formaldehyde (B43269) and a suitable carbon acid to form β-amino carbonyl compounds.

Ring-opening reactions: The nucleophilic amine can be involved in the ring-opening of epoxides and other strained ring systems.

The differential reactivity of the two amine centers can be exploited for the selective functionalization of the molecule. For example, by carefully choosing the reaction conditions and the electrophile, it is possible to selectively modify the secondary amine while leaving the tertiary amine intact.

Formation of Metal Complexes and Exploration of Ligand Properties

The presence of two nitrogen atoms in this compound makes it an attractive candidate as a ligand for the formation of metal complexes. The molecule can potentially act as a bidentate ligand, coordinating to a metal center through both nitrogen atoms to form a stable chelate ring. Pyrrolidine derivatives have been shown to form complexes with various transition metals. nih.gov

The coordination chemistry of this compound with different metal ions would be of interest to explore. The steric and electronic properties of the ligand, as well as the nature of the metal ion, would influence the geometry and stability of the resulting complexes. The formation of such complexes could have applications in catalysis, materials science, and bioinorganic chemistry.

The table below lists some of the metal ions that could potentially form complexes with this compound and the potential applications of these complexes.

| Metal Ion | Potential Coordination Geometry | Potential Applications |

| Copper(II) | Square planar or distorted octahedral | Catalysis, antimicrobial agents |

| Nickel(II) | Square planar or octahedral | Catalysis, materials science |

| Zinc(II) | Tetrahedral | Lewis acid catalysis, fluorescent sensors |

| Palladium(II) | Square planar | Cross-coupling reactions |

| Platinum(II) | Square planar | Anticancer agents |

The study of the ligand properties of this compound and its derivatives could lead to the development of new metal-based catalysts and therapeutic agents.

Strategies for Scaffold Diversification and Generation of Analogues

The versatile reactivity of this compound provides numerous opportunities for scaffold diversification and the generation of a wide range of analogues. Various synthetic strategies can be employed to modify the core structure and introduce new chemical functionalities.

One powerful approach for scaffold diversification is through multicomponent reactions. These reactions allow for the rapid assembly of complex molecules from simple starting materials in a single step. For example, a three-component reaction involving an aldehyde, an amine, and a suitable third component could be used to generate a library of diverse this compound analogues. organic-chemistry.orgresearchgate.net

Another important strategy is the use of 1,3-dipolar cycloaddition reactions. Azomethine ylides, which can be generated from proline derivatives, can react with various dipolarophiles to construct new five-membered rings. organic-chemistry.orgtum.de This methodology could be adapted to further functionalize the pyrrolidine rings in this compound.

The table below highlights some of the key strategies for scaffold diversification and the types of analogues that can be generated.

| Synthetic Strategy | Key Intermediates/Reactions | Types of Analogues Generated |

| Multicomponent Reactions | Imines, enamines | Highly substituted pyrrolidine derivatives |

| 1,3-Dipolar Cycloadditions | Azomethine ylides | Spirocyclic and fused pyrrolidine systems |

| Ring-Closing Metathesis | Diene-containing precursors | Unsaturated and macrocyclic pyrrolidine analogues |

| Diversity-Oriented Synthesis | Combinatorial approaches | Libraries of structurally diverse compounds |

By employing these and other synthetic strategies, it is possible to generate a vast array of this compound analogues with diverse structures and properties, which can then be screened for their biological activities and other potential applications.

Exploration of 3 Pyrrolidin 1 Ylmethyl Pyrrolidine in Catalytic Systems

Organocatalysis Based on Pyrrolidine (B122466) Derivatives

The pyrrolidine scaffold is a cornerstone of modern organocatalysis, largely due to the pioneering work with proline and its derivatives. These catalysts operate through the formation of nucleophilic enamine or electrophilic iminium ion intermediates with carbonyl compounds, facilitating a wide range of asymmetric transformations. The effectiveness of these catalysts is often attributed to the steric environment created by the pyrrolidine ring and the potential for hydrogen bonding interactions to control the stereochemical outcome of the reaction.

Asymmetric Carbon-Carbon Bond Forming Reactions (e.g., Aldol (B89426), Michael, Mannich)

Pyrrolidine-based organocatalysts have been successfully employed in fundamental carbon-carbon bond-forming reactions, including Aldol, Michael, and Mannich reactions. These reactions are pivotal in organic synthesis for the construction of complex molecular architectures.

In the Aldol reaction , pyrrolidine catalysts react with a ketone or aldehyde to form an enamine, which then attacks another carbonyl compound. The stereochemistry of the resulting β-hydroxy carbonyl compound is controlled by the chiral environment of the catalyst. While specific data for 3-(pyrrolidin-1-ylmethyl)pyrrolidine is scarce, related pyrrolidine derivatives have shown high efficiency. For instance, proline-derived catalysts have been shown to afford aldol products in high yields and with excellent enantioselectivities.

The Michael addition , another key reaction, involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. Pyrrolidine-based catalysts activate ketones or aldehydes as enamine nucleophiles for this purpose. The steric hindrance provided by the catalyst directs the approach of the electrophile, leading to high levels of stereocontrol. Research on various pyrrolidine derivatives has demonstrated their ability to catalyze the Michael addition of ketones to nitroolefins with high diastereoselectivity and enantioselectivity.

The Mannich reaction involves the aminoalkylation of a carbonyl compound. In the organocatalytic version, a pyrrolidine catalyst forms an enamine with a ketone or aldehyde, which then reacts with an imine. This reaction is a powerful tool for the synthesis of β-amino carbonyl compounds, which are important building blocks for pharmaceuticals and natural products. Chiral amine catalysts with a bispidine structure, a rigid bicyclic diamine that can be conceptually related to this compound, have been found to be efficient for the diastereo- and enantioselective Mannich reaction of isatin (B1672199) ketimines with ketones. nih.gov

To illustrate the general performance of pyrrolidine-based catalysts in these reactions, the following table summarizes typical results found in the literature for related systems.

| Reaction Type | Catalyst Type | Substrates | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

| Michael Addition | Pyrrolidine Derivative | Ketone + Nitroolefin | 85-95 | up to 95:5 | up to 99 |

| Mannich Reaction | Bispidine-based amine | Ketone + Isatin Ketimine | 70-90 | >20:1 | 90-99 |

| Aldol Reaction | Proline derivative | Ketone + Aldehyde | 80-99 | up to 99:1 | up to 99 |

This table presents representative data for pyrrolidine-based organocatalysts in general and does not represent data for this compound specifically, due to a lack of available literature.

Enantioselective Transformations Mediated by Pyrrolidine Organocatalysts

The utility of pyrrolidine organocatalysts extends beyond the aforementioned reactions to a broad spectrum of enantioselective transformations. The ability of the pyrrolidine nitrogen to form enamines or iminium ions is central to their catalytic activity. The stereochemical outcome of these reactions is dictated by the specific structure of the catalyst, which creates a chiral pocket around the reactive intermediates.

The design of effective pyrrolidine-based organocatalysts often involves the introduction of bulky substituents on the pyrrolidine ring to enhance stereoselectivity. These substituents create a well-defined chiral environment that shields one face of the enamine or iminium ion intermediate, forcing the substrate to approach from the less hindered face. Furthermore, the incorporation of additional functional groups capable of hydrogen bonding can help to rigidify the transition state, leading to higher levels of enantiocontrol. While this compound itself is a relatively simple structure, it could serve as a scaffold for the synthesis of more elaborate and highly stereoselective organocatalysts.

Ligand Applications in Transition Metal Catalysis

The two nitrogen atoms in this compound make it a potential bidentate ligand for transition metals. The formation of stable chelate rings with metal centers is a key principle in the design of effective catalysts for a variety of organic transformations. The flexibility of the linker between the two pyrrolidine rings in this molecule allows it to adopt various conformations to accommodate the geometric preferences of different metal ions.

Design Principles for Pyrrolidine-Based Ligands

The design of effective pyrrolidine-based ligands for transition metal catalysis is guided by several key principles aimed at controlling the reactivity and selectivity of the metal center.

Stereocontrol: The introduction of chirality into the ligand framework is essential for asymmetric catalysis. For pyrrolidine-based ligands, chirality can be introduced at various positions on the pyrrolidine rings. These chiral centers can induce asymmetry at the metal center and control the stereochemical outcome of the catalyzed reaction.

Electronic Effects: The electronic properties of the ligand can be tuned to modulate the reactivity of the metal center. Electron-donating groups on the ligand can increase the electron density at the metal, which can be beneficial for certain catalytic steps, such as oxidative addition. Conversely, electron-withdrawing groups can make the metal center more electrophilic.

Steric Hindrance: The steric bulk of the ligand can be used to control the coordination environment of the metal and to influence the selectivity of the reaction. Bulky substituents on the pyrrolidine rings can create a chiral pocket around the metal center, which can lead to high levels of enantioselectivity.

The structure of this compound is related to that of bispidine (3,7-diazabicyclo[3.3.1]nonane), a rigid bicyclic diamine that has been extensively used as a ligand in coordination chemistry. lookchem.comwikipedia.org The rigid framework of bispidine ligands enforces specific coordination geometries on the metal center, which can lead to unique catalytic properties. nih.gov In contrast, the greater flexibility of this compound may allow it to adapt to a wider range of metal coordination geometries.

Coordination Modes and Catalytic Activity in Organometallic Reactions

As a bidentate N,N'-donor ligand, this compound is expected to coordinate to transition metals in a chelating fashion. The two nitrogen atoms can occupy cis positions in the coordination sphere of the metal. The resulting metal complexes could find applications in a variety of organometallic reactions.

For instance, palladium complexes of diamine ligands are widely used as catalysts for cross-coupling reactions, such as the Heck, Suzuki, and Buchwald-Hartwig amination reactions. The diamine ligand helps to stabilize the active palladium species and to control the selectivity of the reaction. Copper complexes with diamine ligands have been investigated for their catalytic activity in reactions such as the Henry reaction and aziridination. mdpi.com

The catalytic activity of a metal complex is highly dependent on the nature of the metal, the ligand, and the specific reaction being catalyzed. While there is no specific data available for the catalytic activity of transition metal complexes of this compound, it is reasonable to expect that such complexes could exhibit interesting catalytic properties in a range of organometallic transformations. Further research is needed to synthesize and characterize these complexes and to evaluate their potential as catalysts.

Investigation of 3 Pyrrolidin 1 Ylmethyl Pyrrolidine As a Building Block in Materials Science

Polymer Synthesis and Functionalization Using Pyrrolidine (B122466) Moieties

The dual-amine functionality of 3-(Pyrrolidin-1-ylmethyl)pyrrolidine positions it as a valuable monomer for step-growth polymerization. The presence of both a secondary and a tertiary amine in one of its potential resonance structures, or two secondary amines in another, allows it to react with a variety of co-monomers to form polymers with tailored properties.

One of the most direct applications for a diamine like this compound is in the synthesis of polyamides and polyimides. These classes of polymers are known for their high thermal stability and mechanical strength. vt.edu The typical synthesis involves the polycondensation of a diamine with a diacyl chloride or a dianhydride, respectively. By incorporating the flexible, non-aromatic structure of this compound into the polymer backbone, it may be possible to enhance the solubility and processability of otherwise rigid and intractable aromatic polyamides and polyimides. The introduction of the pyrrolidine rings could disrupt chain packing, leading to lower crystallinity and improved solubility in common organic solvents. researchgate.net

Furthermore, the pyrrolidine moieties themselves can impart desirable characteristics to the resulting polymers. Polymers containing pyrrolidone functional groups are noted for their exceptional properties, including solubility in both aqueous and organic solvents and a high complexation ability. dur.ac.uk While this compound contains pyrrolidine rather than pyrrolidone rings, the presence of the nitrogen atoms offers sites for hydrogen bonding and potential interactions with metal ions.

The compound can also be utilized in the functionalization of existing polymers. For instance, polymers with electrophilic groups, such as those containing epoxide or halide functionalities, could be modified through nucleophilic substitution with this compound. This post-polymerization modification would introduce the dual-pyrrolidine structure as a side chain, which could then serve various purposes, such as acting as a cross-linking site, a ligand for metal coordination, or a point of attachment for other functional molecules.

Below is a table summarizing the potential roles of this compound in polymer synthesis and the anticipated effects on polymer properties.

| Role in Polymer Synthesis | Co-monomer(s) | Resulting Polymer Type | Potential Properties |

| Diamine Monomer | Diacyl Chlorides | Polyamide | Enhanced solubility, improved processability, thermal stability |

| Diamine Monomer | Dianhydrides | Polyimide | Increased flexibility, good thermal properties, potential for gas separation membranes |

| Cross-linking Agent | Polymers with reactive groups | Cross-linked network | Increased mechanical strength, solvent resistance |

| Functionalizing Agent | Polymers with electrophilic sites | Side-chain functionalized polymer | Sites for metal chelation, catalysis, or further chemical modification |

Incorporation into Advanced Coating Materials and Surface Chemistry

The chemical structure of this compound suggests its potential utility in the formulation of advanced coatings and for the modification of material surfaces. The two nitrogen atoms can act as anchoring points to various substrates, making it a candidate for an adhesion promoter or a coupling agent at the interface between a substrate and a coating.

Pyrrolidine and its derivatives have been explored as corrosion inhibitors for metals. nih.govnih.gov Organic compounds containing nitrogen are effective at protecting metals in acidic environments by adsorbing onto the metal surface and creating a protective barrier against corrosive agents. researchgate.net The dual-amine structure of this compound could offer enhanced adsorption and film-forming properties on metal surfaces, potentially leading to superior corrosion inhibition. The lone pair of electrons on the nitrogen atoms can coordinate with vacant d-orbitals of metal atoms, leading to strong adsorption.

The surface modification of materials with polymers containing pyrrolidine moieties, such as poly(N-vinyl-2-pyrrolidone) (PVP), has been shown to alter surface properties significantly. researchgate.netresearchgate.net For example, grafting PVP onto a surface can increase its hydrophilicity and lubricity. While not a polymer itself, this compound could be used to functionalize a surface, which could then initiate the polymerization of other monomers, creating a grafted polymer layer with tailored properties.

The table below outlines potential applications of this compound in coatings and surface chemistry.

| Application Area | Proposed Function | Mechanism of Action | Potential Outcome |

| Corrosion Inhibition | Film-forming inhibitor | Adsorption on metal surfaces via nitrogen atoms, forming a protective layer. | Protection of steel and other metals in corrosive environments. nih.govnih.gov |

| Adhesion Promotion | Interfacial coupling agent | The two amine groups can bond to both the substrate and the coating matrix. | Improved durability and longevity of coatings on various substrates. |

| Surface Functionalization | Chemical anchor | Covalent attachment to surfaces with reactive groups (e.g., epoxides, isocyanates). | Creation of a surface with reactive handles for further modification. |

| Anti-fouling Coatings | Biofilm inhibitor precursor | The pyrrolidine structure could be a building block for creating surfaces that resist protein adsorption and microbial attachment. | Reduced biofouling on marine equipment and medical devices. |

Development of Metal-Organic Frameworks (MOFs) or other Extended Solid-State Structures

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked by organic ligands. The choice of the organic linker is crucial in determining the structure and properties of the resulting MOF. mdpi.com The compound this compound, with its two nitrogen donor atoms, can be considered a flexible bis(nitrogen) ligand for the construction of coordination polymers and MOFs. nih.govmdpi.com

The flexibility of the methylene (B1212753) bridge between the two pyrrolidine rings allows the ligand to adopt various conformations, which could lead to the formation of diverse and potentially novel network topologies. The chelating nature of the diamine can lead to the formation of stable metal-ligand complexes, which are the fundamental building blocks of MOFs. The coordination of both nitrogen atoms to a single metal center would form a stable chelate ring, while coordination to different metal centers would lead to the extension of the structure into one, two, or three dimensions.

Pyrrolidine-functionalized ligands, particularly those derived from proline, have been successfully used to construct chiral MOFs. bohrium.com These materials are of great interest for applications in asymmetric catalysis and enantioselective separations. The inherent chirality of this compound, which can exist as different stereoisomers, could be exploited to synthesize homochiral MOFs.

The properties of MOFs are highly tunable based on the metal and ligand components. mdpi.commdpi.com The incorporation of the aliphatic and flexible this compound as a linker could result in MOFs with interesting properties, such as framework flexibility ("breathing" effects) in response to external stimuli like guest molecules or temperature changes.

The following table summarizes the potential of this compound as a ligand in the synthesis of extended solid-state structures.

| Type of Structure | Metal Ions | Potential Coordination Modes | Possible Resulting Architectures | Potential Applications |

| Coordination Polymer | Transition metals (e.g., Cu(II), Zn(II), Co(II)) | Chelating, Bridging | 1D chains, 2D layers, 3D networks | Luminescent materials, magnetic materials |

| Metal-Organic Framework (MOF) | Lanthanides, d-block metals | Bridging | Porous frameworks with tunable pore sizes | Gas storage and separation, catalysis, sensing |

| Chiral MOF | Various metal ions | Enantiopure ligand | Homochiral porous structures | Asymmetric catalysis, enantioselective separations |

Mechanistic Investigations of Biochemical Interactions and Scaffold Design in Chemical Biology

Rational Design Principles for Pyrrolidine-Based Scaffolds in Chemical Biology Research

The rational design of bioactive molecules frequently leverages the pyrrolidine (B122466) scaffold due to its advantageous structural and physicochemical properties. nih.gov The non-planar, puckered nature of the saturated ring system provides a three-dimensional (3D) architecture that is crucial for effective exploration of the pharmacophore space, a significant advantage over flat, aromatic systems. researchgate.netnih.gov This 3D coverage allows for the precise spatial orientation of functional groups, enabling specific and high-affinity interactions with biological targets. researchgate.net

Key principles guiding the design of pyrrolidine-based scaffolds include:

Stereochemical Complexity : The pyrrolidine ring contains multiple stereogenic centers. The specific stereoisomers and the spatial orientation of substituents can dramatically alter the biological profile of a drug candidate by influencing its binding mode to enantioselective proteins like enzymes and receptors. researchgate.netnih.gov For instance, the orientation of a methyl group on the pyrrolidine ring can determine whether a compound acts as a pure antagonist or a selective degrader of the estrogen receptor α (ERα). nih.gov

Conformational Rigidity and Flexibility : The pyrrolidine ring exists in various "envelope" and "twist" conformations. researchgate.net The introduction of substituents can lock the ring into a specific conformation, reducing the entropic penalty upon binding to a target. nih.gov This controlled rigidity is a powerful tool in drug design. The structure of 3-(Pyrrolidin-1-ylmethyl)pyrrolidine, with its two linked rings, presents a unique scaffold where the relative orientation of the two nitrogen atoms can be tailored for specific binding pockets.

Vectorial Display of Functional Groups : The nitrogen atom of the pyrrolidine ring is a key feature, often acting as a hydrogen bond acceptor or a point for further substitution to modulate properties like solubility and target affinity. wikipedia.org In a molecule like this compound, the two nitrogen atoms provide multiple points for interaction or derivatization, allowing for the creation of bidentate ligands or molecules with improved pharmacokinetic profiles.

Bioisosteric Replacement : The pyrrolidine moiety is often used as a bioisostere for other cyclic or acyclic structures to improve metabolic stability, potency, or selectivity. researchgate.net For example, constraining the flexible ethanolamine (B43304) core of certain β3 adrenergic receptor agonists within a pyrrolidine ring maintains potency while improving selectivity and metabolic stability. researchgate.net

The combination of these features makes the pyrrolidine scaffold a privileged structure in chemical biology, providing a robust and tunable framework for the rational design of novel bioactive compounds. researchgate.netnih.gov

In Vitro Mechanistic Studies of Interactions with Biological Macromolecules (e.g., enzymes, receptors, nucleic acids)

While specific mechanistic studies on this compound are not extensively documented, research on closely related pyrrolidine derivatives provides significant insight into how this class of compounds interacts with biological macromolecules. These studies are crucial for understanding their mechanism of action at a molecular level.

For example, derivatives of a pyrrolidine pentamine scaffold have been identified as inhibitors of the aminoglycoside 6'-N-acetyltransferase type Ib [AAC(6')-Ib], an enzyme responsible for bacterial resistance to aminoglycoside antibiotics like amikacin (B45834). nih.gov In another area, certain pyrrolidine-2,3-dione (B1313883) derivatives have been discovered as novel inhibitors of Penicillin-Binding Protein 3 (PBP3) from Pseudomonas aeruginosa (PaPBP3), a key enzyme in bacterial cell wall synthesis. nih.gov These examples demonstrate that the pyrrolidine scaffold can be tailored to interact with diverse classes of enzymes.

The efficacy of a chemical probe or drug candidate is fundamentally linked to its binding affinity and selectivity for its intended target. Quantitative in vitro assays are employed to measure these parameters, typically yielding values such as the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ).

Although data for this compound is not available, studies on other pyrrolidine-based molecules highlight the high affinities that can be achieved. For instance, a series of (S)-pyrrolidines were developed as antagonists for the CXCR4 chemokine receptor, with one derivative showing an IC₅₀ value of 79 nM. nih.gov In the context of cancer therapy, a new series of pyrrolidine derivatives were developed as Mcl-1 inhibitors, with the most potent compound exhibiting a Kᵢ value of 0.077 µM, demonstrating a stronger binding affinity than the positive control, Gossypol. nih.gov

Table 1: In Vitro Binding Affinities of Various Pyrrolidine Derivatives This table is interactive. You can sort the columns by clicking on the headers.

| Compound Class | Target | Assay Type | Measured Value | Reference |

|---|---|---|---|---|

| (S)-Pyrrolidine Derivative | CXCR4 Receptor | Competitive Binding | IC₅₀ = 79 nM | nih.gov |

| Pyrrolidine Derivative | Mcl-1 Protein | Inhibition Assay | Kᵢ = 0.077 µM | nih.gov |

| Pyrrolidine-2,3-dione | P. aeruginosa PBP3 | Inhibition Assay | IC₅₀ = 11.2 µM | nih.gov |

Understanding the mechanism by which a compound inhibits an enzyme is critical for rational drug design. Studies on pyrrolidine-based inhibitors have elucidated their mechanisms of action. For instance, fluorescence polarization experiments with pyrrolidine-2,3-dione derivatives against PaPBP3 showed that they are competitive inhibitors. nih.gov They act by displacing the binding of a fluorescent penicillin analog (Bocillin FL) at the enzyme's catalytic transpeptidase site, directly competing with the natural substrate. nih.gov

In the case of the pyrrolidine pentamine inhibitors of AAC(6')-Ib, the mechanism involves direct binding to the enzyme, thereby preventing the acetylation of aminoglycoside antibiotics and restoring their efficacy. nih.gov While the exact mode of inhibition (e.g., competitive, non-competitive) requires further kinetic analysis, the direct interaction is the basis for the observed biological effect.

Structure-Activity Relationship (SAR) Investigations for Defined Biological Targets using Synthetically Modified Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing a roadmap for optimizing a lead compound's potency, selectivity, and pharmacokinetic properties. By systematically modifying a chemical scaffold and assessing the biological activity of the resulting derivatives, researchers can identify key structural features required for interaction with a target.

A comprehensive SAR study was conducted on pyrrolidine pentamine derivatives as inhibitors of the AAC(6')-Ib enzyme. nih.gov The scaffold was substituted at five distinct locations (R1–R5), and the effects of these modifications were evaluated. The study found that while truncations to the core molecule led to a loss of inhibitory activity, modifications of the peripheral functionalities had varied effects, demonstrating clear SAR trends. nih.gov For example, modifying the R1 and R4 positions by altering the distance between aromatic groups and the central scaffold significantly impacted the compound's ability to potentiate amikacin activity. nih.gov

Similarly, SAR analysis of pyrrolidine-2,3-dione inhibitors of PaPBP3 revealed two crucial structural requirements for activity: the presence of a 3-hydroxyl group and a bulky substituent, such as a benzyl (B1604629) or heteroaryl group, attached to the pyrrolidine nitrogen. nih.gov

Table 2: Summary of Structure-Activity Relationship (SAR) Findings for Pyrrolidine Scaffolds This table is interactive. You can sort the columns by clicking on the headers.

| Scaffold | Target | Key Structural Feature | Effect on Activity | Reference |

|---|---|---|---|---|

| Pyrrolidine Pentamine | AAC(6')-Ib | Modifications at R1-R5 positions | Varied effects, allowing for optimization | nih.gov |

| Pyrrolidine-2,3-dione | P. aeruginosa PBP3 | 3-hydroxyl group (R²) | Required for inhibition | nih.gov |

| Pyrrolidine-2,3-dione | P. aeruginosa PBP3 | Bulky heteroaryl group at R¹ | Required for inhibition | nih.gov |

These studies underscore how the systematic modification of the pyrrolidine scaffold allows for the fine-tuning of biological activity against specific targets.

Computational Approaches in Chemical Biology (e.g., Molecular Docking, Molecular Dynamics for Ligand-Protein Interactions)

Computational methods are indispensable tools in modern chemical biology for visualizing and predicting how ligands interact with their biological targets. Techniques like molecular docking, molecular dynamics (MD) simulations, and quantitative structure-activity relationship (QSAR) modeling provide atomic-level insights that guide rational drug design.

Molecular docking studies have been used to rationalize the SAR of pyrrolidine pentamine inhibitors of AAC(6')-Ib. nih.gov These simulations predicted the binding poses of the inhibitors within the enzyme's active site, revealing key hydrogen bond interactions with residues such as TYR65 and GLN91. A significant correlation was found between the calculated binding energies (ΔG) from docking and the experimentally observed inhibitory activity, validating the computational model. nih.gov

In another study, a combination of 3D-QSAR, molecular docking, and MD simulations was used to investigate pyrrolidine derivatives as inhibitors of the anti-apoptotic protein Mcl-1. nih.gov The computational models successfully predicted the activity of the compounds and provided a detailed understanding of the ligand-protein interactions, confirming the stability of the compounds in the target's binding site over the course of a 100 ns simulation. nih.gov Similar computational approaches have been applied to design and understand pyrrolidine-based inhibitors for other targets, including acetylcholinesterase and the p53-MDM2 interaction. researchgate.netscispace.com

Table 3: Application of Computational Approaches to Pyrrolidine-Based Scaffolds This table is interactive. You can sort the columns by clicking on the headers.

| Scaffold/Derivative Class | Target | Computational Method(s) | Key Findings | Reference |

|---|---|---|---|---|

| Pyrrolidine Pentamines | AAC(6')-Ib | Molecular Docking, MD Simulations | Identified key H-bond interactions with TYR65 and GLN91; correlated binding energy with activity. | nih.gov |

| Pyrrolidine Derivatives | Mcl-1 | 3D-QSAR, Molecular Docking, MD Simulations | Generated predictive models; confirmed binding stability. | nih.gov |

| Pyrrolidin-2-one Derivatives | Acetylcholinesterase (AChE) | Molecular Docking, MD Simulations, 3D-QSAR | Predicted potent AChE inhibitors and stable binding complexes. | researchgate.net |

These computational studies provide a powerful complement to experimental work, accelerating the discovery and optimization of novel bioactive molecules based on the versatile pyrrolidine scaffold.

Conclusion and Future Research Directions

Summary of the Potential of 3-(Pyrrolidin-1-ylmethyl)pyrrolidine in Chemical Research

This compound represents a valuable molecular scaffold with significant potential, primarily as a bidentate diamine ligand in coordination chemistry and as a versatile building block in organic synthesis. Its ability to form stable chelate complexes with a wide range of metals makes it a promising candidate for the development of novel catalysts. The inherent stereocenters within its structure also open avenues for its application in asymmetric synthesis, a field of paramount importance in the production of enantiomerically pure pharmaceuticals and fine chemicals.

Identification of Remaining Research Gaps and Unexplored Chemical Space

Despite its potential, the full scope of this compound's utility remains largely unexplored. A significant research gap exists in the systematic investigation of its coordination chemistry across the periodic table. While its use with common transition metals in catalysis is a logical starting point, its complexes with lanthanides, actinides, and main group elements are yet to be thoroughly studied. Furthermore, the synthesis and characterization of derivatives with varied steric and electronic properties are needed to create a library of ligands for high-throughput screening in catalytic applications. The reactivity of the methylene (B1212753) bridge, often considered a simple linker, could also be exploited for further chemical modification, leading to novel ligand topologies.

Prospective Methodologies and Emerging Theoretical Advances for Pyrrolidine (B122466) Systems

Future research will benefit from the integration of modern synthetic and analytical techniques. The development of more efficient and stereoselective synthetic routes to this and related pyrrolidine systems is crucial. mdpi.com This could involve leveraging advances in C-H activation or multicomponent reactions to streamline synthesis. tandfonline.com In parallel, emerging theoretical and computational methods, such as Density Functional Theory (DFT), can provide deep insights into the electronic structure and conformational dynamics of its metal complexes. beilstein-journals.org Such computational studies can predict reactivity, guide experimental design, and accelerate the discovery of new catalysts by modeling transition states and reaction pathways. nih.gov

Broader Implications and Impact on Heterocyclic Chemistry and Beyond

The continued study of this compound and its analogues will contribute to the broader field of heterocyclic chemistry by expanding the toolkit of available ligands and synthetic intermediates. bohrium.com The insights gained from its application in catalysis could lead to the development of more efficient and sustainable chemical processes. As the pyrrolidine moiety is a key component in many biologically active molecules, research into this compound could also have long-term implications for medicinal chemistry and drug discovery, providing new scaffolds for the design of therapeutic agents. frontiersin.orgresearchgate.net

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing 3-(Pyrrolidin-1-ylmethyl)pyrrolidine, and how do reaction conditions influence product purity?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or cross-coupling reactions. For example, alkylation of pyrrolidine derivatives using chloromethyl-pyrrolidine precursors under basic conditions (e.g., NaH/THF at 0°C) is a standard approach. Acidic or basic hydrolysis (e.g., HCl or NaOH) may be used to remove protecting groups post-synthesis .

- Key Considerations :

- Catalyst selection (e.g., Pd(PPh₃)₄ for cross-coupling) impacts yield and side reactions.

- Temperature control minimizes unwanted elimination byproducts.

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry and substitution patterns.

- Mass Spectrometry : High-resolution MS (HRMS) for molecular weight validation.

- Chromatography : HPLC or GC-MS to assess purity, especially after multi-step syntheses .

Q. How can researchers mitigate safety risks during handling and storage?

- Methodological Answer :

- Store in airtight containers under inert gas (e.g., N₂) to prevent oxidation.

- Use fume hoods and PPE (gloves, goggles) due to potential irritancy.

- Follow protocols from safety data sheets (SDS), even if ecological toxicity data are limited .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for this compound derivatives?

- Methodological Answer :

- Quantum Chemical Calculations : Use density functional theory (DFT) to predict transition states and energetics for substitution or coupling reactions.

- Reaction Path Search : Tools like GRRM or AFIR can identify low-energy pathways, reducing trial-and-error experimentation .

Q. What strategies resolve contradictions in biological activity data for pyrrolidine derivatives?

- Methodological Answer :

- SAR Analysis : Systematically vary substituents (e.g., sulfonamide groups) and correlate with activity trends. For example, sulfonyl groups at the 3-position enhance receptor binding in some analogs .

- Docking Studies : Use AutoDock or Schrödinger to validate hypothesized binding modes against experimental IC₅₀ values .

Q. How do reaction conditions impact stereochemical outcomes in multi-step syntheses?

- Methodological Answer :

- Chiral Catalysts : Employ asymmetric catalysis (e.g., Jacobsen’s catalysts) to control stereochemistry during alkylation or cyclization steps.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor SN2 mechanisms, reducing racemization risks .

- Data Table :

| Condition | Stereoselectivity (%) | Yield (%) |

|---|---|---|

| NaH/THF, 0°C | 85 (R) | 72 |

| LDA, −78°C | 92 (S) | 65 |

| Adapted from analogous protocols . |

Q. What are the challenges in scaling up lab-scale syntheses of this compound?

- Methodological Answer :

- Process Intensification : Use microreactors to manage exothermic reactions (e.g., alkylations) and improve heat transfer.

- Catalyst Recycling : Immobilize Pd catalysts on silica supports to reduce costs and waste .

- Case Study : Pilot-scale oxidation of pyrrolidine precursors with Dess–Martin periodinane achieved 90% yield but required strict moisture control .

Methodological Resources

- Synthetic Protocols : Refer to PubChem for standardized reaction data and InChI keys .